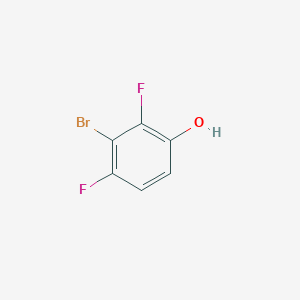

3-Bromo-2,4-difluorophenol

Description

3-Bromo-2,4-difluorophenol (CAS: 1541784-30-8) is a halogenated phenolic compound with the molecular formula C₆H₃BrF₂O and a molecular weight of 208.99 g/mol . The compound features a phenol ring substituted with bromine at the 3-position and fluorine atoms at the 2- and 4-positions.

Properties

IUPAC Name |

3-bromo-2,4-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVLGZXIWUIHRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-difluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine and fluorine sources under controlled conditions. The reaction can be carried out in the presence of catalysts such as iron(III) bromide or aluminum chloride to enhance the reaction rate and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4-difluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinones or reduced to form corresponding alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products:

Substitution Products: Various substituted phenols and aromatic compounds.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Alcohols and reduced phenol derivatives.

Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

3-Bromo-2,4-difluorophenol is used in a wide range of scientific research applications, including:

Chemistry: As a building block in organic synthesis, it is used to create complex molecules and materials.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluorophenol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

(a) 2-Bromo-4,5-difluorophenol (CAS: 166281-37-4)

- Molecular Formula: C₆H₃BrF₂O (same as 3-Bromo-2,4-difluorophenol).

- Substituents : Bromine at the 2-position, fluorine at 4- and 5-positions.

- Applications: Used as a building block in synthetic organic chemistry for exploring novel reactions and methodologies .

- Key Difference : The altered substituent positions influence electronic effects and regioselectivity in reactions compared to the 3-bromo isomer.

(b) 3,5-Dibromo-2,4-difluorophenol (CAS: 1000577-24-1)

- Molecular Formula : C₆H₂Br₂F₂O.

- Substituents : Bromine at 3- and 5-positions, fluorine at 2- and 4-positions.

- Key Difference: The additional bromine enhances electrophilic reactivity and may improve antibacterial properties, as observed in related bromophenol derivatives .

Functional Group Variants

(a) 3-Bromo-2,4,5-trifluorobenzoic Acid (CAS: 33564-64-6)

- Molecular Formula : C₇HBrF₄O₂.

- Substituents: Bromine at 3-position, fluorine at 2-, 4-, and 5-positions, with a carboxylic acid group replacing the phenol -OH.

- Applications: Used in heterocyclic compound synthesis and pharmaceutical intermediates. Its carboxylic acid group enables conjugation reactions, unlike phenolic analogs .

(b) 3-Bromo-2,6-difluorobenzoic Acid

- Molecular Formula : C₇H₃BrF₂O₂.

- Substituents : Bromine at 3-position, fluorine at 2- and 6-positions.

- Key Difference: The benzoic acid functional group increases solubility in polar solvents compared to phenolic derivatives .

Halogenated Benzene Derivatives

(a) 1-Bromo-2,4-difluorobenzene

- Molecular Formula : C₆H₃BrF₂.

- Substituents : Bromine at 1-position, fluorine at 2- and 4-positions.

- Key Difference: Lacks the phenolic -OH group, reducing hydrogen-bonding capacity and acidity compared to this compound .

Comparative Data Table

Biological Activity

3-Bromo-2,4-difluorophenol is an organic compound notable for its unique chemical structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic structure with a bromine atom and two fluorine atoms substituted on the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 208.99 g/mol. The specific arrangement of these halogen atoms imparts unique reactivity and selectivity in chemical reactions, making it a subject of interest for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can influence enzyme activity and modulate metabolic pathways through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to alterations in metabolic processes.

- Receptor Binding : It can bind to receptors, potentially influencing signaling pathways.

- Antioxidant Activity : Similar phenolic compounds have been shown to exhibit antioxidant properties, which may be relevant for this compound as well.

Biological Activity Studies

Research has explored the biological activity of this compound in various contexts. Below are key findings from recent studies:

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that:

- Inhibition Zones : The compound exhibited significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL, indicating moderate antibacterial activity.

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the potential anticancer properties of this compound:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 35 |

These results suggest that the compound possesses cytotoxic effects on cancer cells, warranting further investigation into its potential as an anticancer agent.

Case Studies

-

Case Study on Anticancer Activity :

A research team investigated the effects of this compound on tumor growth in mice models. The study found that administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues. -

Case Study on Neuroprotective Effects :

Another study examined the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.